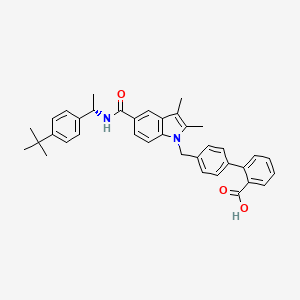
SR 2595
Vue d'ensemble
Description
SR 2595 is a chemical compound known for its role as an inverse agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a key regulator of adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes, or fat cells . This compound has been studied for its potential to promote osteogenesis, the formation of bone, by repressing PPARγ activity .
Applications De Recherche Scientifique
SR 2595 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of PPARγ inhibition on various chemical processes.
Biology: Investigated for its role in promoting osteogenesis and its potential effects on adipogenesis.
Medicine: Explored for its potential therapeutic applications in conditions related to bone formation and metabolic diseases.
Industry: Utilized in the development of new materials and compounds with specific properties related to PPARγ inhibition.
Mécanisme D'action
SR 2595 exerts its effects by binding to the PPARγ receptor and acting as an inverse agonist. This means that it not only blocks the receptor’s activity but also induces a conformational change that reduces its basal activity. This repression of PPARγ activity leads to decreased adipogenesis and increased osteogenesis . The molecular targets involved include various genes and proteins regulated by PPARγ, such as fatty acid-binding protein 4 and bone morphogenetic proteins BMP2 and BMP6 .
Analyse Biochimique
Biochemical Properties
SR 2595 plays a crucial role in biochemical reactions by interacting with the nuclear receptor PPARγ. PPARγ is a key regulator of adipogenesis and is involved in the regulation of lipid and glucose metabolism. This compound binds to PPARγ and acts as an inverse agonist, repressing the transactivation of PPARγ target genes. This repression leads to a decrease in the expression of adipogenic markers such as fatty acid-binding protein 4 (FABP4) in differentiating murine preadipocytes . Additionally, this compound promotes the expression of bone morphogenetic proteins BMP2 and BMP6 in mesenchymal stem cells (MSCs), thereby enhancing osteogenesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In mesenchymal stem cells, this compound promotes osteogenic differentiation, as evidenced by increased calcium phosphatase deposition . This compound also influences cell signaling pathways by repressing PPARγ activity, which in turn affects gene expression related to adipogenesis and osteogenesis. Furthermore, this compound has been shown to sensitize lymphoma cells to proton therapy by inhibiting PPARγ, leading to increased oxidative stress and protein damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, where it acts as an inverse agonist with an IC50 of 30 nM . By binding to PPARγ, this compound represses the transactivation of PPARγ target genes, leading to decreased expression of adipogenic markers and increased expression of osteogenic markers. This repression of PPARγ activity promotes osteogenesis and inhibits adipogenesis. Additionally, this compound’s inhibition of PPARγ sensitizes lymphoma cells to proton therapy by increasing oxidative stress and protein damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to promote osteogenesis in mesenchymal stem cells over a period of time, as evidenced by increased calcium phosphatase deposition . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In lean C57BL/6J mice, chronic administration of this compound at a dosage of 20 mg/kg did not significantly impair insulin sensitivity or alter fasting insulin levels . Additionally, no changes in food consumption or body weight were observed during the treatment period. These findings suggest that this compound is well-tolerated at this dosage, with no significant adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by PPARγ. By acting as an inverse agonist of PPARγ, this compound influences the expression of genes involved in lipid and glucose metabolism. This compound represses the expression of adipogenic markers and promotes the expression of osteogenic markers, thereby affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARγ. This interaction leads to the repression of PPARγ target genes and the promotion of osteogenic differentiation. The specific targeting signals or post-translational modifications that direct this compound to the nucleus have not been identified, but its activity is closely associated with its nuclear localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SR 2595 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Coupling Reactions: The indole core is then coupled with other aromatic compounds to form the biphenyl structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors to handle the chemical reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
SR 2595 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction could produce reduced derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
T0070907: Another inverse agonist of PPARγ, known for its similar effects on adipogenesis and osteogenesis.
GW9662: A selective PPARγ antagonist that also inhibits the receptor’s activity but through a different mechanism.
Uniqueness of SR 2595
This compound is unique in its ability to promote osteogenesis while repressing adipogenesis, making it a valuable tool for studying the balance between these two processes. Its specific binding affinity and inverse agonist activity at PPARγ distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKAVKAQXVFJV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?
A1: SR2595 acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, SR2595 blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, SR2595 treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with SR2595 could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.
Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by SR2595 and other ligands?
A2: Research has revealed that different PPARγ ligands, including SR2595, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like SR2595, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.
Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to SR2595?
A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that SR2595 can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
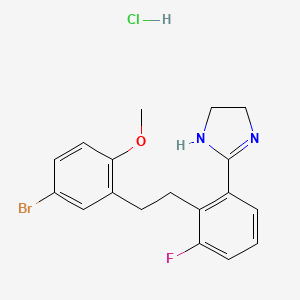
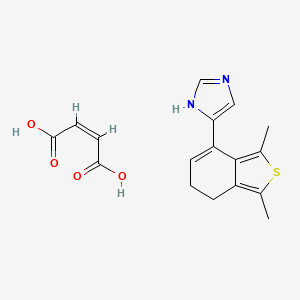
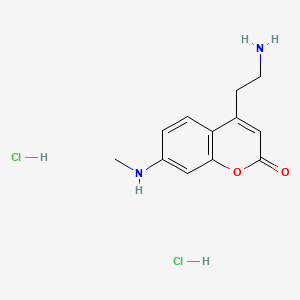
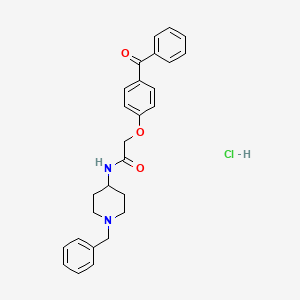
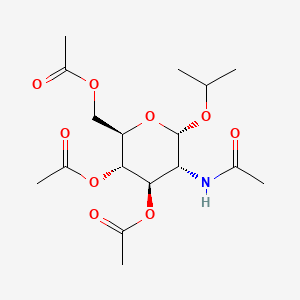
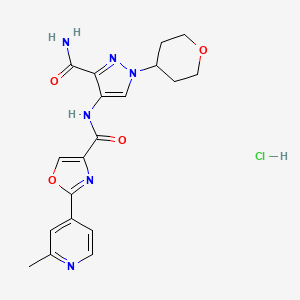

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)



